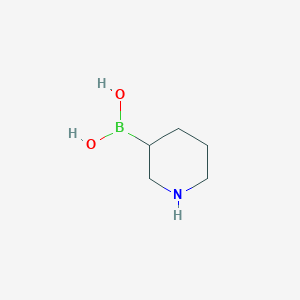

piperidin-3-ylboronic acid

CAS No.: 120347-74-2

Cat. No.: VC8217029

Molecular Formula: C5H12BNO2

Molecular Weight: 128.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120347-74-2 |

|---|---|

| Molecular Formula | C5H12BNO2 |

| Molecular Weight | 128.97 g/mol |

| IUPAC Name | piperidin-3-ylboronic acid |

| Standard InChI | InChI=1S/C5H12BNO2/c8-6(9)5-2-1-3-7-4-5/h5,7-9H,1-4H2 |

| Standard InChI Key | KOVMPQUWDMHCQP-UHFFFAOYSA-N |

| SMILES | B(C1CCCNC1)(O)O |

| Canonical SMILES | B(C1CCCNC1)(O)O |

Introduction

Structural Characteristics and Nomenclature

Piperidin-3-ylboronic acid (C₅H₁₀BNO₂) consists of a six-membered piperidine ring with a boronic acid group (-B(OH)₂) attached to the third carbon (Figure 1). Derivatives often include protective groups or additional substituents to enhance stability or reactivity. For example:

-

1-Boc-piperidine-3-boronic acid (C₁₀H₂₀BNO₄): Incorporates a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen .

-

3-(Piperidin-3-yl)-5-aminophenylboronic acid (C₁₁H₁₇BN₂O₂): Features an amino-substituted phenyl ring linked to the piperidine-boronic acid core .

-

2-Trifluoromethyl-5-(piperidin-3-yl)phenylboronic acid (C₁₂H₁₅BF₃NO₂): Includes a trifluoromethyl group on the phenyl ring .

The Boc-protected variant is particularly notable for its use in Suzuki-Miyaura couplings, where the Boc group prevents unwanted side reactions during synthesis .

Synthesis Routes

Derivatization from Amino Acids

A multi-step synthesis of 3-amino piperidines from L-glutamic acid has been reported, involving esterification, sodium borohydride reduction, and tosylation . While this route focuses on amino derivatives, analogous strategies could introduce boronic acid groups via:

-

Mitsunobu Reaction: Coupling boronic acid precursors to hydroxylated intermediates.

-

Suzuki Coupling: Introducing aryl boronic acids to halogenated piperidine intermediates.

For example, 1-Boc-piperidine-3-boronic acid is synthesized by protecting the piperidine nitrogen with Boc anhydride, followed by palladium-catalyzed borylation .

Functionalization of Piperidine Cores

The trifluoromethyl-substituted derivative (C₁₂H₁₅BF₃NO₂) is prepared via sequential Friedel-Crafts alkylation and boronation, achieving a 44–55% yield . Key steps include:

-

Introduction of Trifluoromethyl Group: Using trifluoromethylating agents like TMSCF₃.

-

Boronation: Employing bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Physicochemical Properties

These compounds exhibit moderate solubility in polar aprotic solvents, with stability enhanced by low-temperature storage . The Boc group in 1-Boc-piperidine-3-boronic acid improves shelf life by preventing nitrogen oxidation .

Applications in Pharmaceutical Research

Antimicrobial Agents

Piperidine-boronic acid hybrids have been incorporated into sodium alginate/poly(vinyl alcohol) films, demonstrating controlled release of antimicrobial agents . For instance, films loaded with 3-oxo-3-(piperidin-1-yl)propanenitrile showed 90% inhibition against Staphylococcus aureus over 72 hours .

Enzyme Inhibition

Boronic acids are potent protease inhibitors due to their ability to form reversible covalent bonds with catalytic serine residues. Piperidin-3-ylboronic acid derivatives are being explored as inhibitors of thrombin and dipeptidyl peptidase-4 (DPP-4) .

Radiolabeling and Imaging

The boron-10 isotope in these compounds enables applications in neutron capture therapy (NCT) for cancer. Functionalized derivatives can target tumor cells selectively, enhancing therapeutic efficacy .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume